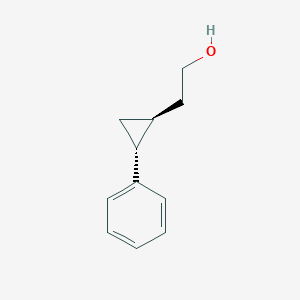
rel-(1R,2S)-2-Phenylcyclopropaneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol: is a chiral compound with a cyclopropyl group attached to a phenyl ring and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of styrene with diazomethane to form the cyclopropane ring, followed by reduction and functionalization to introduce the ethan-1-ol group.
Industrial Production Methods: Industrial production of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups onto the cyclopropyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.
Industry: In industrial applications, rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile
- rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde
- rac-(1R,2S)-2-phenylcycloheptan-1-ol
Comparison: rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol is unique due to its specific combination of a cyclopropyl group, phenyl ring, and ethan-1-ol moiety. This structural arrangement provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
94399-55-0 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-[(1S,2R)-2-phenylcyclopropyl]ethanol |
InChI |
InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
InChI-Schlüssel |
IVRVDDJTISEWSZ-MNOVXSKESA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C2=CC=CC=C2)CCO |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
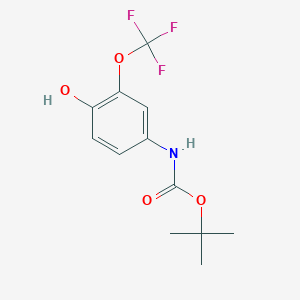
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
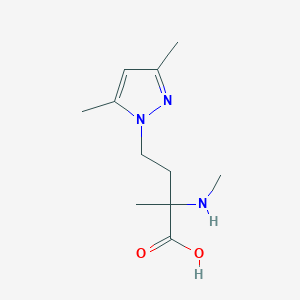
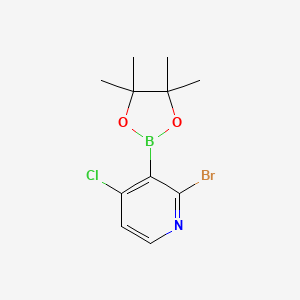
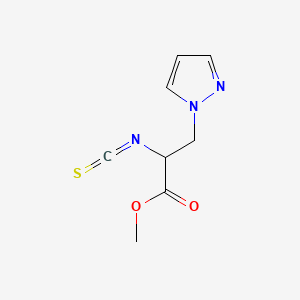
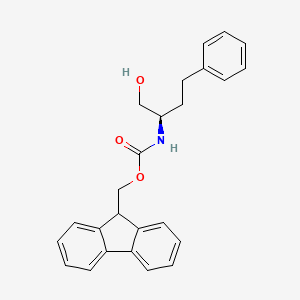
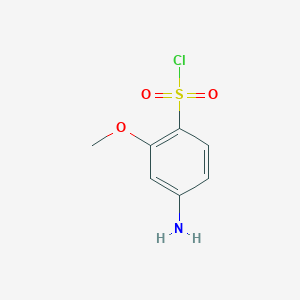
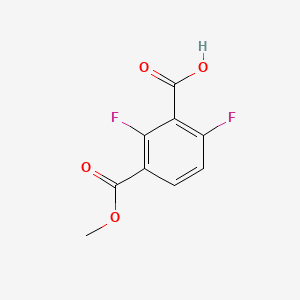
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)

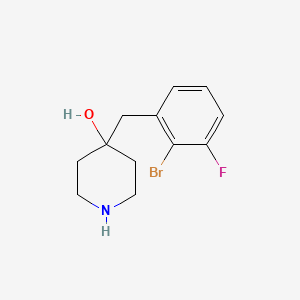
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
